molecular formula C10H9NO3S B068986 [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid CAS No. 192801-39-1

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid

Cat. No. B068986
M. Wt: 223.25 g/mol
InChI Key: NZVVHYPZGWEMAP-UHFFFAOYSA-N
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Description

“[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid” is a chemical compound that is part of the benzothiazole family. Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, Wang et al. devised an efficient S8 mediated direct decarboxylative redox cyclization approach for the synthesis of 2-arylbenzothiazole from aryl acetic acid using a cost-efficient copper catalyst .


Molecular Structure Analysis

Benzothiazole is a heterocyclic compound; it consists of a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Safety And Hazards

The safety data sheet for 2,2-Bis(hydroxymethyl)propionic acid, a similar compound, indicates that it causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing research in this field to make more potent biologically active benzothiazole-based drugs . The future directions of “[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid” could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry.

properties

IUPAC Name

2-[2-(hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVVHYPZGWEMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448092
Record name [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid

CAS RN

192801-39-1
Record name [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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